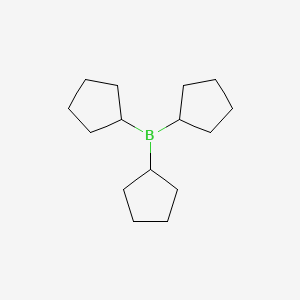

Tricyclopentylborane

Description

Properties

CAS No. |

23985-40-2 |

|---|---|

Molecular Formula |

C15H27B |

Molecular Weight |

218.19 g/mol |

IUPAC Name |

tricyclopentylborane |

InChI |

InChI=1S/C15H27B/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h13-15H,1-12H2 |

InChI Key |

HKCNGGFCZHLNJL-UHFFFAOYSA-N |

Canonical SMILES |

B(C1CCCC1)(C2CCCC2)C3CCCC3 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Tricyclopentylborane from Cyclopentyl Magnesium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tricyclopentylborane from cyclopentyl magnesium bromide. The document details the chemical pathway, experimental protocols, and quantitative data to support the replication and further investigation of this organoborane compound.

Introduction

This compound is a trialkylborane of interest in organic synthesis due to the versatile reactivity of its carbon-boron bonds. As with other trialkylboranes, it can serve as a key intermediate in a variety of chemical transformations, including Suzuki-Miyaura cross-coupling reactions, to form new carbon-carbon bonds. The synthesis route described herein utilizes the reaction of a Grignard reagent, cyclopentyl magnesium bromide, with a boron electrophile, typically boron trifluoride diethyl etherate. This method offers a straightforward approach to this valuable synthetic building block.

Reaction Pathway

The synthesis of this compound from cyclopentyl magnesium bromide proceeds via a transmetalation reaction. Three equivalents of the Grignard reagent react with one equivalent of boron trifluoride diethyl etherate. The cyclopentyl groups are transferred from the magnesium to the boron atom, displacing the fluoride ions. The diethyl ether from the boron trifluoride complex acts as the solvent. The overall reaction is as follows:

3 C₅H₉MgBr + BF₃·OEt₂ → B(C₅H₉)₃ + 3 MgBrF + OEt₂

dot graph { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];

"Cyclopentyl\nMagnesium Bromide" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Boron Trifluoride\nDiethyl Etherate" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#FBBC05", fontcolor="#202124"]; "Magnesium Bromide Fluoride" [fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Cyclopentyl\nMagnesium Bromide" -- "this compound" [label="3 equivalents"]; "Boron Trifluoride\nDiethyl Etherate" -- "this compound" [label="1 equivalent"]; "this compound" -- "Magnesium Bromide Fluoride" [style=invis];

{rank=same; "Cyclopentyl\nMagnesium Bromide"; "Boron Trifluoride\nDiethyl Etherate"} {rank=same; "this compound"; "Magnesium Bromide Fluoride"} } caption { label="Reaction scheme for the synthesis of this compound."; fontsize=12; fontcolor="#202124"; } dot

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for analogous trialkylboranes. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Preparation of Cyclopentyl Magnesium Bromide (Grignard Reagent)

If not using a commercially available solution, the Grignard reagent can be prepared as follows:

Materials:

-

Magnesium turnings

-

Cyclopentyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of cyclopentyl bromide in anhydrous diethyl ether.

-

Add a small portion of the cyclopentyl bromide solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

-

Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting greyish solution is the cyclopentyl magnesium bromide reagent.

Synthesis of this compound

Materials:

-

Cyclopentyl magnesium bromide solution (prepared as above or commercially sourced)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place the freshly prepared or commercial cyclopentyl magnesium bromide solution.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Slowly add the boron trifluoride diethyl etherate dropwise to the stirred Grignard solution. An exothermic reaction will occur. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The reaction mixture will form a white precipitate of magnesium salts.

Work-up and Purification

-

Allow the precipitate to settle.

-

Carefully decant the supernatant liquid containing the this compound into a separate flask under an inert atmosphere.

-

Wash the remaining precipitate with anhydrous diethyl ether and combine the washings with the supernatant.

-

To remove residual magnesium salts, filter the combined ethereal solution through a bed of dry Celite or silica gel under an inert atmosphere.

-

The diethyl ether can be removed under reduced pressure to yield crude this compound.

-

For higher purity, the product can be distilled under reduced pressure.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) |

| Cyclopentyl Magnesium Bromide | C₅H₉MgBr | 173.33 |

| Boron Trifluoride Diethyl Etherate | BF₃·O(C₂H₅)₂ | 141.93 |

| This compound | B(C₅H₉)₃ | 218.19 |

Table 2: Typical Reaction Parameters and Yields

| Parameter | Value |

| Stoichiometry (Grignard:BF₃) | 3.1 : 1 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 3 - 4 hours |

| Solvent | Anhydrous Diethyl Ether or THF |

| Typical Yield | 70 - 85% |

Table 3: Spectroscopic Data for this compound

| Technique | Expected Chemical Shift (δ) / ppm |

| ¹¹B NMR | ~ +80 to +87 |

| ¹H NMR | Multiplets in the range of 0.8 - 1.8 |

| ¹³C NMR | Resonances in the aliphatic region |

Note: Specific NMR data for this compound is not widely reported in the literature. The provided values are based on typical shifts for trialkylboranes.

Mandatory Visualizations

Conclusion

The synthesis of this compound from cyclopentyl magnesium bromide and boron trifluoride diethyl etherate is a reliable and efficient method for producing this versatile organoborane. The procedure involves standard techniques for handling air- and moisture-sensitive reagents and provides good yields of the desired product. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development settings.

A Technical Guide to the Spectroscopic Profile of Tricyclopentylborane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for tricyclopentylborane. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this document compiles predicted values and data from analogous compounds, primarily trialkylboranes and cyclopentane derivatives. The information herein is intended to serve as a robust reference for the identification and characterization of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) / ppm | Expected Multiplicity | Notes |

| ¹H | 1.0 - 2.0 | Multiplet | The signals for the methylene (-CH₂) and methine (-CH) protons of the cyclopentyl rings are expected to be complex and overlapping in this region. |

| ¹³C | 25.0 - 45.0 | - | The carbon atoms of the cyclopentyl rings are expected to resonate in the typical aliphatic region. The carbon directly attached to the boron atom may show a broadened signal. |

| ¹¹B | 75.0 - 95.0 | Singlet | This is the characteristic chemical shift range for trialkylboranes. |

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | **Predicted Absorption Range (cm⁻¹) ** | Vibration Mode |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C-H (Aliphatic) | 1440 - 1470 | Bending (Scissoring) |

| C-C | 800 - 1200 | Stretching |

Note: The IR spectrum is expected to be relatively simple, dominated by the absorptions of the cyclopentyl C-H and C-C bonds.

Table 3: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Proposed Fragment | Notes |

| 218 | [B(C₅H₉)₃]⁺ | Molecular Ion (M⁺) |

| 149 | [B(C₅H₉)₂]⁺ | Loss of a cyclopentyl radical |

| 80 | [B(C₅H₉)]⁺ | Loss of two cyclopentyl radicals |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

Note: The fragmentation pattern is predicted to involve the sequential loss of the cyclopentyl groups.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for an air- and moisture-sensitive compound like this compound. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

2.1 NMR Spectroscopy (¹H, ¹³C, ¹¹B)

-

Sample Preparation:

-

In a glovebox, dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a dry, deuterated solvent (e.g., C₆D₆, CDCl₃, or THF-d₈).

-

Transfer the solution to a clean, dry NMR tube.

-

Seal the NMR tube with a tight-fitting cap and wrap with parafilm for transport to the spectrometer.

-

-

Instrumentation and Data Acquisition:

-

Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹¹B NMR, a broadband probe is required. Use of a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[1]

-

Acquire standard ¹H and ¹³C{¹H} spectra.

-

For ¹¹B NMR, acquire a proton-decoupled spectrum. A reference standard, such as BF₃·OEt₂, is used to set the chemical shift scale to 0 ppm.[2]

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Inside a glovebox, place a small drop of neat liquid this compound directly onto the crystal of an ATR accessory.

-

Alternatively, if the sample is a solid, press a small amount firmly onto the ATR crystal.

-

If the sample is in solution, a thin film can be cast onto the ATR crystal by allowing the volatile solvent to evaporate under a gentle stream of inert gas.

-

-

Instrumentation and Data Acquisition:

-

Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The spectrum should be recorded over a typical range of 4000-400 cm⁻¹.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation and Introduction:

-

Due to the air-sensitivity and likely volatility of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

-

In a glovebox, prepare a dilute solution of the compound in a dry, volatile, and inert solvent (e.g., hexane or dichloromethane).

-

The solution is then injected into the GC-MS instrument.

-

-

Instrumentation and Data Acquisition:

-

Use a standard GC-MS system with an electron ionization (EI) source.

-

The GC oven temperature program should be optimized to ensure good separation and peak shape. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

-

The mass spectrometer will be set to scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).

-

Mandatory Visualizations

Diagram 1: General Experimental Workflow for Spectroscopic Analysis of this compound

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Tricyclopentylborane: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclopentylborane is an organoborane compound with the chemical formula B(C₅H₉)₃. As a trialkylborane, it serves as a valuable reagent in organic synthesis, primarily utilized in hydroboration reactions and as a Lewis acid catalyst. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, including detailed experimental protocols and reaction pathways to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a sterically hindered organoborane. While comprehensive experimental data on its physical properties are not widely available in the literature, its fundamental chemical characteristics are well-established.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₇B | N/A |

| Molecular Weight | 218.19 g/mol | N/A |

| CAS Number | 23985-40-2 | [1] |

| Boiling Point | Data not available | [2] |

| Melting Point | Data not available | [2] |

| Density | Data not available | [2] |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Solubility | Soluble in aprotic organic solvents like THF, diethyl ether, hexanes | N/A |

Spectroscopic Data:

Specific experimental spectroscopic data for this compound is not readily found in the cited literature. However, the expected spectral characteristics can be inferred from the general knowledge of organoboranes and the cyclopentyl moiety.

-

¹¹B NMR: Tricoordinate boranes typically exhibit a broad signal in the ¹¹B NMR spectrum.[3][4] The chemical shift for this compound is expected to be in the downfield region, characteristic of trialkylboranes.[3]

-

¹H NMR: The ¹H NMR spectrum would be complex due to the overlapping signals of the cyclopentyl rings. One would expect to see multiplets in the aliphatic region (approximately 1-2 ppm) corresponding to the CH and CH₂ protons of the cyclopentyl groups.

-

¹³C NMR: The ¹³C NMR spectrum would show signals corresponding to the carbon atoms of the cyclopentyl rings. The carbon atom directly attached to the boron atom would be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by the absorption bands of the cyclopentyl groups. Key absorptions would include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹. The B-C stretching vibration would likely appear in the fingerprint region.

Reactivity and Synthetic Applications

This compound exhibits the characteristic reactivity of trialkylboranes, primarily acting as a hydroborating agent and a Lewis acid.

Hydroboration-Oxidation

The most prominent reaction of this compound is its involvement in the hydroboration of alkenes and alkynes. The hydroboration step involves the syn-addition of a B-H bond across a double or triple bond. Subsequent oxidation, typically with alkaline hydrogen peroxide, replaces the boron atom with a hydroxyl group, yielding an alcohol. This two-step process, known as hydroboration-oxidation, results in the anti-Markovnikov addition of water across the unsaturated bond.[5][6][7]

The overall transformation for an alkene is as follows:

A standard method for the synthesis of trialkylboranes is the reaction of a Grignard reagent with boron trifluoride etherate. The following is a representative protocol that can be adapted for the synthesis of this compound.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Cyclopentyl bromide

-

Anhydrous diethyl ether or THF

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous hexanes

-

Nitrogen or Argon gas supply

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Preparation of Cyclopentylmagnesium Bromide:

-

A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is charged with magnesium turnings.

-

A crystal of iodine is added to activate the magnesium.

-

A solution of cyclopentyl bromide in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the Grignard reaction.

-

Once the reaction starts (as evidenced by heat evolution and disappearance of the iodine color), the remaining cyclopentyl bromide solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Boron Trifluoride Etherate:

-

The Grignard solution is cooled to 0 °C in an ice bath.

-

A solution of boron trifluoride etherate in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

-

Work-up and Isolation:

-

The reaction mixture is carefully poured onto a mixture of crushed ice and dilute sulfuric acid to quench any unreacted Grignard reagent and to dissolve the magnesium salts.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by distillation under high vacuum.

-

While a specific protocol for this compound is not available, the following procedure for the hydroboration-oxidation of 1-octene using borane-THF illustrates the general methodology. This compound, being a trialkylborane, would react in a similar fashion, although potentially at a different rate due to steric hindrance.

Materials:

-

1-Octene

-

1.0 M solution of Borane-Tetrahydrofuran (BH₃·THF) complex

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Nitrogen or Argon gas supply

Procedure:

-

Hydroboration:

-

A dry, nitrogen-flushed flask is charged with 1-octene and anhydrous THF.

-

The flask is cooled in an ice bath.

-

The 1.0 M BH₃·THF solution is added dropwise with stirring.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1-2 hours to ensure the formation of the trioctylborane.

-

-

Oxidation:

-

The reaction mixture is cooled again in an ice bath.

-

3 M NaOH solution is added slowly, followed by the dropwise addition of 30% H₂O₂. The temperature should be maintained below 30 °C during the addition.

-

After the addition is complete, the mixture is stirred at room temperature for at least 1 hour.

-

-

Work-up and Isolation:

-

The reaction mixture is transferred to a separatory funnel, and the layers are separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

The resulting crude 1-octanol can be purified by distillation.

-

Lewis Acid Catalysis

The boron atom in this compound has a vacant p-orbital, making it an effective Lewis acid. It can coordinate to Lewis bases, such as the oxygen atom of a carbonyl group, thereby activating the substrate towards nucleophilic attack. This property is exploited in various organic transformations, including Diels-Alder reactions, aldol reactions, and reductions.[8][9][10]

The following is a general procedure for a Lewis acid-catalyzed Diels-Alder reaction. This compound could potentially be used as the Lewis acid catalyst in such a reaction, although specific examples are not prevalent in the literature.

Materials:

-

Diene (e.g., cyclopentadiene)

-

Dienophile (e.g., methyl acrylate)

-

This compound (as catalyst)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup:

-

A dry, nitrogen-flushed flask is charged with the dienophile and anhydrous DCM.

-

The solution is cooled to the desired temperature (e.g., 0 °C or -78 °C).

-

A solution of this compound in anhydrous DCM is added dropwise to the stirred solution of the dienophile.

-

The mixture is stirred for a short period to allow for the formation of the Lewis acid-dienophile complex.

-

-

Diels-Alder Reaction:

-

The diene is added dropwise to the reaction mixture.

-

The reaction is stirred at the chosen temperature for the required time, monitoring the progress by TLC or GC.

-

-

Work-up and Isolation:

-

The reaction is quenched by the addition of a suitable reagent, such as water or a saturated aqueous solution of sodium bicarbonate.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography.

-

Safety and Handling

This compound, like other organoboranes, is expected to be air- and moisture-sensitive. It should be handled under an inert atmosphere of nitrogen or argon. It is also likely to be flammable. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a versatile reagent in organic synthesis, with primary applications in hydroboration-oxidation reactions for the anti-Markovnikov hydration of alkenes and as a Lewis acid catalyst. While specific quantitative physical and spectroscopic data are limited, its reactivity can be reliably predicted based on the well-established chemistry of trialkylboranes. The experimental protocols provided in this guide, though representative, offer a solid foundation for the utilization of this compound in various synthetic endeavors. As with all reactive organometallic reagents, appropriate safety precautions must be strictly followed during its handling and use.

References

- 1. Borane, tricyclopentyl- | 23985-40-2 [chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 5. Hydration of Alkenes: Hydroboration | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Navigating the Solubility of Tricyclopentylborane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclopentylborane is an organoborane compound with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is critical for its effective handling, reaction optimization, and formulation. This technical guide addresses the current landscape of solubility data for this compound. Due to a lack of specific quantitative data in publicly accessible literature, this document provides a qualitative solubility profile based on the behavior of analogous trialkyl- and triarylboranes. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound in their specific solvent systems of interest.

Introduction

Inferred Solubility Profile of this compound

Based on the known solubility of analogous compounds such as tributylborane and triphenylborane, this compound is expected to exhibit good solubility in non-polar and weakly polar aprotic organic solvents. Conversely, it is anticipated to be insoluble in polar protic solvents, most notably water. The principle of "like dissolves like" governs this behavior; the non-polar alkyl nature of the cyclopentyl groups leads to favorable interactions with non-polar solvent molecules.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Inferred Solubility of this compound | Rationale/Analogous Compound Behavior |

| Non-Polar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | High | Similar to tributylborane and triphenylborane, which are soluble in aromatic and non-polar solvents.[1][2][3][4][5][6][7][8] |

| Weakly Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | Tributylborane is known to be soluble in ether and THF.[2][3] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | Increased solvent polarity likely reduces solubility. |

| Polar Protic | Water, Methanol, Ethanol | Insoluble | Trialkyl- and triarylboranes are generally insoluble in water due to their non-polar nature.[2][3][4][6][7] |

Disclaimer: This table presents an inferred solubility profile. Experimental verification is essential for precise quantitative data.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, two well-established methods are recommended: the Isothermal Saturation (Shake-Flask) Method and the Dynamic (Polythermal) Method.

Isothermal Saturation (Shake-Flask) Method

This gravimetric method is considered the "gold standard" for determining equilibrium solubility. It involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.

Detailed Methodology:

-

Preparation: An excess amount of this compound is added to a known volume or mass of the chosen organic solvent in a sealed, airtight vial or flask. The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation of the air-sensitive organoborane.

-

Equilibration: The mixture is agitated at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A shaking water bath or a thermostatted agitator can be used for this purpose.

-

Phase Separation: Once equilibrium is achieved, agitation is stopped, and the suspension is allowed to stand at the same constant temperature for a sufficient time to allow the excess solid to sediment.

-

Sampling: A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or temperature-equilibrated syringe fitted with a fine filter (e.g., a 0.2 µm PTFE filter) to prevent the transfer of any solid particles.

-

Quantification: The mass of the collected aliquot is accurately determined. The solvent is then removed under vacuum or by gentle heating, and the mass of the remaining this compound residue is measured.

-

Calculation: The solubility is calculated and can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

Caption: Workflow for the Isothermal Saturation Method.

Dynamic (Polythermal) Method

The dynamic, or polythermal, method involves monitoring the temperature at which a solid solute dissolves in a solvent upon heating or precipitates upon cooling. This method is often faster than the isothermal method but may be less precise.

Detailed Methodology:

-

Preparation: A series of samples are prepared with known compositions of this compound and the solvent in sealed, transparent vials.

-

Heating Cycle: The samples are slowly heated with constant stirring, and the temperature at which the last solid particles of this compound dissolve is visually or instrumentally (e.g., using a turbidity sensor) recorded. This temperature is the saturation temperature for that specific composition.

-

Cooling Cycle (Optional but Recommended): The clear, saturated solution is then slowly cooled, and the temperature at which the first crystals of this compound appear (the cloud point) is recorded.

-

Data Analysis: The dissolution temperatures are plotted against the composition of the samples to construct a solubility curve.

Caption: Workflow for the Dynamic (Polythermal) Method.

Safety Considerations

This compound, like many organoboranes, may be air-sensitive and potentially pyrophoric. All handling and experimental procedures should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and gloves, should be worn at all times. Consult the Safety Data Sheet (SDS) for this compound before use.

Conclusion

While quantitative solubility data for this compound remains to be formally documented, a strong inference can be made for its high solubility in non-polar organic solvents and insolubility in polar, protic media. For applications requiring precise solubility values, the detailed experimental protocols provided for the isothermal saturation and dynamic methods offer robust frameworks for in-house determination. The information and methodologies presented in this guide are intended to empower researchers, scientists, and drug development professionals in their work with this versatile organoborane compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Cas 122-56-5,TRIBUTYLBORANE | lookchem [lookchem.com]

- 4. TRIBUTYLBORANE | 122-56-5 [chemicalbook.com]

- 5. TRIPHENYLBORANE | 960-71-4 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chembk.com [chembk.com]

- 8. Triphenylborane - Wikipedia [en.wikipedia.org]

Theoretical and Computational Insights into Tricyclopentylborane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclopentylborane, a trialkylborane, holds potential in various chemical transformations due to the unique steric and electronic properties imparted by its three cyclopentyl groups attached to a central boron atom. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to elucidate the structural, electronic, and reactive properties of this compound. While specific experimental data for this molecule is sparse in publicly available literature, this document outlines the established computational workflows and theoretical frameworks used to predict its characteristics. The guide details the application of Density Functional Theory (DFT) for geometry optimization and vibrational analysis, and discusses potential synthetic routes and reaction mechanisms. The information is presented to aid researchers in designing experiments and interpreting data related to this compound and analogous organoborane compounds.

Introduction to this compound

Trialkylboranes are a class of organoboron compounds with the general formula R₃B, where R is an alkyl group. They are versatile reagents in organic synthesis, most notably in hydroboration reactions. This compound is a specific example where the three alkyl groups are cyclopentyl rings. The covalent bond between boron and carbon is nearly nonpolar, and the boron atom is electron-deficient, making trialkylboranes Lewis acidic.[1] This inherent Lewis acidity allows them to readily coordinate with nucleophiles, forming tetracoordinated organoborate "ate" complexes, which are key intermediates in many of their reactions.[1]

The steric bulk of the cyclopentyl groups is expected to significantly influence the reactivity of this compound, potentially leading to high selectivity in its reactions. Computational modeling provides a powerful tool to investigate these steric and electronic effects in detail, offering insights that can guide synthetic applications.

Computational Modeling of this compound

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for studying the properties of molecules like this compound. DFT methods offer a good balance between accuracy and computational cost for systems of this size.

Methodology for Geometric Optimization and Vibrational Analysis

A common and effective approach for the theoretical study of organoboranes involves geometry optimization and subsequent vibrational frequency calculations. This provides information about the molecule's stable structure and its infrared (IR) and Raman spectra.

Experimental Protocol: Computational DFT Study

-

Molecular Structure Input: The initial structure of this compound can be built using molecular modeling software such as Avogadro or GaussView.

-

Computational Method Selection:

-

Theory: Density Functional Theory (DFT) is a suitable method.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.

-

Basis Set: The 6-31G(d,p) basis set is a good starting point, providing a reasonable description of electron distribution.

-

-

Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This involves iteratively adjusting the atomic coordinates until a minimum on the potential energy surface is located.

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The results provide the vibrational modes and their corresponding frequencies, which can be compared with experimental IR and Raman spectra.

-

Thermochemical Analysis: The frequency calculation also provides thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Predicted Structural Parameters

While specific experimental data is not available, a DFT study as described above would yield the following structural parameters for this compound. The data presented in Table 1 is illustrative of typical values obtained from such calculations for similar trialkylboranes.

| Parameter | Predicted Value (B3LYP/6-31G(d,p)) |

| Bond Lengths (Å) | |

| B-C | 1.57 |

| C-C (cyclopentyl avg.) | 1.54 |

| C-H (cyclopentyl avg.) | 1.10 |

| Bond Angles (°) ** | |

| C-B-C | 118.5 |

| B-C-C (avg.) | 112.0 |

| C-C-C (cyclopentyl avg.) | 104.5 |

| Dihedral Angles (°) ** | |

| C-B-C-C (avg.) | 45.0 |

Table 1: Hypothetical Structural Parameters of this compound. Predicted values from DFT calculations illustrating typical bond lengths and angles.

Predicted Vibrational Frequencies

The calculated vibrational frequencies can aid in the identification and characterization of this compound via infrared spectroscopy. Table 2 presents a selection of predicted vibrational modes and their frequencies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C-H) | 2950 - 2850 | C-H stretching in cyclopentyl groups |

| δ(CH₂) | 1460 - 1440 | CH₂ scissoring in cyclopentyl groups |

| ν(B-C) | 1150 - 1100 | B-C asymmetric stretching |

| Ring Puckering | ~900 | Cyclopentyl ring puckering modes |

Table 2: Hypothetical Vibrational Frequencies for this compound. Predicted frequencies from DFT calculations illustrating key vibrational modes.

Synthesis and Reactivity

Proposed Synthetic Pathway

A general method for the synthesis of trialkylboranes involves the reaction of a boron trihalide with an organometallic reagent, such as a Grignard or organolithium reagent.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A solution of boron trifluoride etherate (BF₃·OEt₂) in anhydrous diethyl ether is placed in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Grignard Reagent Preparation: In a separate flask, cyclopentylmagnesium bromide is prepared by reacting cyclopentyl bromide with magnesium turnings in anhydrous diethyl ether.

-

Reaction: The cyclopentylmagnesium bromide solution is added dropwise to the stirred solution of BF₃·OEt₂ at 0 °C under a nitrogen atmosphere.

-

Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification: The product can be purified by distillation under reduced pressure.

Figure 1: Proposed synthesis of this compound.

Reactivity and Potential Applications

Trialkylboranes are known to undergo a variety of chemical transformations. The reactivity of this compound can be predicted based on the general behavior of this class of compounds.

Oxidation: Trialkylboranes are readily oxidized to the corresponding alcohols upon treatment with alkaline hydrogen peroxide. This is a crucial step in the hydroboration-oxidation sequence.

Figure 2: Oxidation of this compound.

Lewis Acid Catalysis: Due to the electron-deficient boron center, this compound can act as a Lewis acid catalyst in various organic reactions, such as Diels-Alder reactions or aldol additions. Computational studies can be employed to investigate the mechanism of these catalytic cycles.

Figure 3: Workflow for computational analysis.

Conclusion

While experimental data on this compound is limited, theoretical and computational studies provide a robust framework for predicting its structure, properties, and reactivity. The methodologies outlined in this guide, including DFT calculations for geometry and vibrational analysis, offer a powerful approach to understanding this and other organoborane compounds. The insights gained from such studies are invaluable for guiding synthetic efforts and exploring the potential applications of this compound in organic chemistry and drug development. The provided workflows and illustrative data serve as a foundation for researchers to embark on more detailed investigations of this intriguing molecule.

References

Technical Guide: Physicochemical Characterization of Organoboranes with a Focus on Tricyclopentylborane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the physical properties of Tricyclopentylborane, specifically its melting and boiling points. Due to the limited availability of experimental data for this compound in public literature, this document outlines the standard methodologies for determining these critical parameters for organoboranes. The guide also includes a structured data presentation and a logical workflow for property determination, visualized using Graphviz.

Introduction to this compound

Physical Properties of this compound

The melting and boiling points of a substance are critical physical constants that provide insights into its purity and the nature of its intermolecular forces. For this compound, these values have not been experimentally determined and reported in publicly accessible databases.

Data Presentation: Physical Properties of this compound

| Property | Value | Method of Determination |

| Melting Point | Not Available[1] | Capillary Method (proposed) |

| Boiling Point | Not Available[1] | Distillation Method (proposed) |

Experimental Protocols for Determination of Physical Properties

The following are detailed, standard experimental protocols for determining the melting and boiling points of organic compounds like this compound.

3.1. Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range (typically 0.5-1°C).[2][3][4][5] The presence of impurities generally leads to a depression and broadening of the melting point range.[2][3][4]

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered. The powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3][6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in a heating bath (e.g., an oil bath or a modern melting point apparatus with a heated metal block).[2][4]

-

Heating and Observation: The heating bath is heated slowly and steadily, with constant stirring to ensure a uniform temperature distribution.[6] The rate of heating should be reduced to approximately 2°C per minute as the expected melting point is approached.[2]

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[3][5] The melting point is reported as the range T1-T2.

3.2. Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3] This physical property is sensitive to changes in atmospheric pressure.[4][5]

Methodology:

-

Apparatus Setup: A small volume of the liquid sample (e.g., 2-3 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

Heating: The test tube assembly is attached to a thermometer and heated in a suitable bath.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.

-

Data Recording: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the characterization of the physical properties of a chemical compound such as this compound.

References

Tricyclopentylborane: A Technical Guide for Advanced Synthesis

CAS Number: 23985-40-2 Molecular Formula: C₁₅H₂₇B

This technical guide provides an in-depth overview of tricyclopentylborane, a trialkylborane of significant interest in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, a comprehensive synthesis protocol, and its applications as a sterically hindered hydroborating agent.

Core Properties of this compound

This compound is an organoboron compound that features a central boron atom bonded to three cyclopentyl groups. Its bulky nature plays a crucial role in the stereoselectivity of its chemical reactions.

| Property | Value | Reference |

| CAS Number | 23985-40-2 | |

| Molecular Formula | C₁₅H₂₇B | [1] |

| Molecular Weight | 218.19 g/mol | [1] |

| Physical State | Data not available | |

| Melting Point | Data not available | [1] |

| Boiling Point | Data not available | [1] |

| Density | Data not available | [1] |

| Solubility | Data not available |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a cyclopentyl Grignard reagent with a borane etherate complex. This method is a common route for the preparation of trialkylboranes.[2]

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

Cyclopentyl bromide

-

Magnesium turnings

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Nitrogen gas atmosphere

Procedure:

-

Preparation of Cyclopentylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether under a nitrogen atmosphere. Cyclopentyl bromide is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.

-

Reaction with Boron Trifluoride Etherate: The freshly prepared cyclopentylmagnesium bromide solution is cooled in an ice bath. Boron trifluoride etherate is added dropwise with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for a specified period. The mixture will separate into two layers. The upper ether layer containing the tri-n-butylborane is separated.[3]

-

Purification: The ether solution is washed with a saturated aqueous solution of ammonium chloride and then with water. The ether is removed by vacuum distillation to yield this compound.[3]

A detailed protocol for a similar synthesis of tri-n-butylborane can be found in the work of Johnson, Snyder, and Van Campen (1938), which can be adapted for this compound.[3]

Applications in Organic Synthesis: Hydroboration Reactions

This compound, as a sterically hindered borane, is primarily utilized in hydroboration reactions. This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond.

Mechanism of Hydroboration-Oxidation

The hydroboration of an alkene with a trialkylborane like this compound proceeds through a concerted, four-membered transition state. This results in a syn-addition of the boron and hydrogen atoms to the same face of the double bond. The boron atom adds to the less sterically hindered carbon atom, leading to an anti-Markovnikov product upon subsequent oxidation.[4][5]

The resulting organoborane intermediate is often not isolated but is treated in situ with an oxidizing agent, typically hydrogen peroxide in a basic solution, to replace the boron-carbon bond with a hydroxyl group.[6]

Selectivity in Hydroboration

The bulky cyclopentyl groups of this compound impart high regioselectivity in the hydroboration of unsymmetrical alkenes. The steric hindrance favors the addition of the boron atom to the less substituted carbon of the double bond. This characteristic is particularly valuable in the synthesis of complex molecules where precise control of stereochemistry is crucial. The use of such bulky boranes can enhance the selectivity of the hydroboration reaction.

Relevance to Drug Development

While direct applications of this compound in drug molecules are not widely documented, its role as a reagent in the stereoselective synthesis of intermediates is of significant interest to medicinal chemists. The ability to introduce hydroxyl groups with predictable stereochemistry is a powerful tool in the construction of complex natural products and active pharmaceutical ingredients.

Organoboranes, in general, are versatile intermediates in a variety of carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, which are fundamental in modern drug discovery.[7] Although this compound itself may not be the most common reagent in this context, the principles of its reactivity are applicable to a broader class of organoboron compounds used in pharmaceutical synthesis.

Conclusion

This compound is a valuable, sterically hindered reagent for hydroboration reactions, offering high regioselectivity. While specific data on its physical properties are limited in publicly available literature, its synthesis and reactivity patterns align with those of other well-studied trialkylboranes. For researchers and professionals in drug development, understanding the principles of its application in stereoselective synthesis can provide a powerful tool for the construction of complex molecular architectures.

References

Methodological & Application

Application Notes and Protocols: Tricyclopentylborane Hydroboration of Alkenes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the hydroboration of alkenes using tricyclopentylborane, a sterically hindered trialkylborane. This reagent is particularly useful for achieving high regioselectivity in the hydroboration of unsymmetrical alkenes, leading to the preferential formation of the anti-Markovnikov alcohol upon subsequent oxidation.

The protocol is divided into two main stages: the in situ preparation of this compound and its subsequent reaction with an alkene, followed by the oxidation of the resulting organoborane to the corresponding alcohol.

Experimental Protocols

Part 1: In Situ Preparation of this compound

This procedure details the formation of this compound from a borane-tetrahydrofuran complex and cyclopentene.

Materials:

-

Borane-tetrahydrofuran complex (BH3•THF), 1 M solution in THF

-

Cyclopentene

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Dry glassware (flame-dried or oven-dried)

Procedure:

-

Apparatus Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of nitrogen or argon.

-

Reagent Addition: Through the septum, add cyclopentene to the flask via syringe. Dilute with anhydrous THF.

-

Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

-

Borane Addition: Slowly add a 1 M solution of BH3•THF dropwise to the cyclopentene solution via syringe. The stoichiometric ratio should be 3 equivalents of cyclopentene to 1 equivalent of BH3.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the complete formation of this compound.

Part 2: Hydroboration of an Alkene and Subsequent Oxidation

This protocol describes the hydroboration of a generic alkene with the pre-formed this compound, followed by oxidation to the alcohol.

Materials:

-

Alkene substrate

-

This compound solution (from Part 1)

-

Sodium hydroxide (NaOH), 3 M aqueous solution

-

Hydrogen peroxide (H2O2), 30% aqueous solution

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Alkene Addition: To the stirred solution of this compound at room temperature, add the alkene substrate dropwise via syringe. Use a 1:1 molar ratio of the alkene to the prepared this compound.

-

Hydroboration: Stir the reaction mixture at room temperature. The reaction time will vary depending on the steric hindrance of the alkene (typically 2-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Oxidation - Cooling: Once the hydroboration is complete, cool the reaction mixture to 0 °C in an ice-water bath.

-

Oxidation - Reagent Addition: Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H2O2. Caution: This addition is exothermic. Maintain the temperature below 30 °C.

-

Oxidation - Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-3 hours, or until the reaction is complete (as indicated by the disappearance of the organoborane intermediate).

-

Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the organic product. Separate the layers.

-

Workup - Washing: Wash the organic layer sequentially with water and then brine.

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude alcohol product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.

Data Presentation

The use of a sterically hindered reagent like this compound is expected to result in high regioselectivity for the anti-Markovnikov product. The following table provides illustrative data for the hydroboration-oxidation of various alkenes with a sterically hindered borane, demonstrating the expected product distribution.

| Alkene Substrate | Major Product (Anti-Markovnikov) | Minor Product (Markovnikov) | Expected Regioselectivity (%) [Anti-M:M] |

| 1-Octene | 1-Octanol | 2-Octanol | >99:1 |

| Styrene | 2-Phenylethanol | 1-Phenylethanol | >98:2 |

| cis-4-Methyl-2-pentene | 4-Methyl-2-pentanol | 2-Methyl-3-pentanol | ~98:2 |

| α-Methylstyrene | 2-Phenyl-1-propanol | 1-Phenyl-1-propanol | >99:1 |

Note: This data is representative of reactions with sterically hindered trialkylboranes and serves to illustrate the expected high regioselectivity. Actual results may vary based on specific reaction conditions.

Visualizations

Caption: Synthesis of this compound.

Caption: Hydroboration-Oxidation Workflow.

Application Notes and Protocols: Tricyclopentylborane as a Selective Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclopentylborane is a trialkylborane that, owing to its significant steric bulk, presents potential as a highly selective reducing agent in organic synthesis. While specific literature on its direct application as a reducing agent is limited, its chemical properties can be inferred from the well-established reactivity of other sterically hindered trialkylboranes. These notes provide a prospective overview of the potential applications, selectivity, and hypothetical protocols for the use of this compound in selective reductions. The information herein is based on the general principles of borane chemistry and is intended to serve as a guide for researchers exploring novel selective reducing agents.

Introduction

Trialkylboranes are organoboron compounds with three alkyl groups attached to a boron atom. While typically not regarded as general reducing agents in the same vein as sodium borohydride or lithium aluminum hydride, sterically hindered trialkylboranes can exhibit unique selectivity in the reduction of certain functional groups, particularly aldehydes and ketones. The reactivity of these boranes is largely governed by the steric environment around the boron atom. This compound, with its three bulky cyclopentyl groups, is expected to be a highly hindered borane, suggesting a high degree of selectivity in its reactions.

Physicochemical Properties and Synthesis

| Property | Value |

| Molecular Formula | C₁₅H₂₇B |

| Molecular Weight | 218.19 g/mol |

| Appearance | Expected to be a colorless liquid or a low-melting solid |

Synthesis: this compound can be synthesized via the hydroboration of cyclopentene with borane (BH₃) in an appropriate solvent like tetrahydrofuran (THF). The reaction proceeds in a stepwise manner, with three equivalents of cyclopentene reacting with one equivalent of borane.

Potential Applications in Selective Reductions

Based on the behavior of other bulky trialkylboranes, this compound is anticipated to be a mild and selective reducing agent. Its large steric profile should prevent it from reacting with less accessible or sterically shielded functional groups.

3.1. Chemoselective Reduction of Aldehydes

This compound is expected to selectively reduce aldehydes in the presence of other reducible functional groups such as ketones, esters, and amides. This selectivity arises from the lower steric hindrance of the aldehyde carbonyl group compared to other carbonyl functionalities.

Table 1: Predicted Chemoselectivity of this compound

| Substrate Functional Group | Expected Reactivity | Rationale |

| Aldehyde | High | Less sterically hindered carbonyl group allows for facile hydride transfer. |

| Ketone | Low to Moderate | Increased steric hindrance around the carbonyl slows down the reaction. |

| Ester | Very Low | Poor electrophilicity and steric hindrance prevent reduction. |

| Amide | Very Low | Low electrophilicity and resonance stabilization hinder reduction. |

| Carboxylic Acid | Very Low | Acid-base reaction to form a borinate ester is likely, but reduction is slow. |

3.2. Diastereoselective Reduction of Ketones

For prochiral ketones, the bulky nature of this compound could lead to high diastereoselectivity in reductions. The approach of the reducing agent to the carbonyl face would be strongly influenced by the steric environment of the substrate, favoring the formation of the less sterically hindered alcohol.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for reductions with sterically hindered trialkylboranes. Optimization of reaction conditions (temperature, solvent, reaction time) will be necessary for specific substrates.

4.1. General Protocol for the Selective Reduction of an Aldehyde

Materials:

-

Aldehyde substrate

-

This compound (1.0 M solution in THF, prepared in situ or from a commercial source)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Sodium hydroxide (e.g., 3 M aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the aldehyde substrate (1.0 eq).

-

Dissolve the substrate in anhydrous THF (concentration typically 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the solution of this compound (1.1 eq) to the stirred solution of the aldehyde via syringe.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from a few hours to overnight depending on the substrate.

-

Once the reaction is complete, quench the excess this compound by the slow addition of methanol at 0 °C.

-

To work up the borane intermediate, add sodium hydroxide solution followed by the slow, careful addition of hydrogen peroxide. (Caution: This is an exothermic reaction).

-

Allow the mixture to stir at room temperature for 1-2 hours.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound via Hydroboration.

Diagram 2: Proposed Mechanism for Aldehyde Reduction

Caption: Proposed mechanism for the reduction of an aldehyde.

Diagram 3: Experimental Workflow for Selective Reduction

Caption: General workflow for selective aldehyde reduction.

Safety Considerations

-

Trialkylboranes are flammable and can be pyrophoric upon exposure to air, especially if not in solution. Handle them under an inert atmosphere of nitrogen or argon.

-

The oxidative workup with hydrogen peroxide and sodium hydroxide is highly exothermic and can lead to a rapid increase in temperature and pressure. Perform this step with caution, using an ice bath for cooling, and add the reagents slowly.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling these reagents.

Conclusion

This compound holds promise as a sterically demanding and therefore highly selective reducing agent for specific applications in organic synthesis. While empirical data is currently lacking, the foundational principles of trialkylborane chemistry suggest its utility in the chemoselective reduction of aldehydes and diastereoselective reduction of ketones. The protocols and information provided here serve as a starting point for researchers interested in exploring the synthetic potential of this reagent. Further experimental validation is required to fully characterize its reactivity and selectivity profile.

Application Notes and Protocols for the Purification of Tricyclopentylborane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclopentylborane is a valuable organoborane reagent utilized in organic synthesis. Its purity is crucial for the success of subsequent reactions. This document provides a detailed experimental procedure for the purification of this compound, synthesized via the hydroboration of cyclopentene. The primary purification method described is vacuum distillation, a standard technique for separating high-boiling and air-sensitive compounds. Due to the pyrophoric nature of trialkylboranes, stringent air-free handling techniques are imperative and are detailed herein. This guide also includes representative analytical data for the characterization of the purified product.

Introduction

This compound is synthesized through the hydroboration of cyclopentene with a borane source, typically borane-tetrahydrofuran complex (BH3•THF). The reaction mixture contains the desired this compound, the solvent (THF), and potentially unreacted starting materials or byproducts. Purification is essential to remove these impurities, which could interfere with subsequent applications. Given that this compound is a high-boiling liquid and is pyrophoric, purification by vacuum distillation under an inert atmosphere is the method of choice.

Safety Precautions

WARNING: this compound and other trialkylboranes are pyrophoric, meaning they can ignite spontaneously upon contact with air. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.[1][2][3][4][5]

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and appropriate gloves.

-

Inert Atmosphere: All glassware must be oven-dried and cooled under a stream of inert gas before use.

-

Quenching: Any residual trialkylborane must be quenched safely. A common method is the slow addition of isopropanol, followed by methanol, and then water, typically at a reduced temperature.

-

Spills: In case of a spill, do not use water. Smother the spill with dry sand or another suitable absorbent material.

Experimental Protocol: Purification by Vacuum Distillation

This protocol outlines the purification of this compound from a reaction mixture after its synthesis from cyclopentene and borane-THF complex.

3.1. Materials and Equipment

-

Crude this compound in THF

-

Schlenk-type distillation apparatus (including a distillation flask, Claisen adapter, condenser, and receiving flask)

-

Vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone)

-

Inert gas source (Nitrogen or Argon) with a bubbler

-

Heating mantle and magnetic stirrer

-

Thermometer and manometer

-

Cannulas and syringes for inert atmosphere transfers

3.2. Distillation Procedure

-

Apparatus Setup: Assemble the Schlenk distillation apparatus, ensuring all joints are well-greased and sealed. The entire system should be connected to a Schlenk line to allow for cycles of evacuation and backfilling with inert gas.

-

Transfer of Crude Product: Transfer the crude this compound solution to the distillation flask via cannula under a positive pressure of inert gas.

-

Solvent Removal: With a gentle stream of inert gas flowing through the system, slowly reduce the pressure to remove the bulk of the THF solvent at room temperature. The collected THF in the cold trap can be properly disposed of.

-

Vacuum Distillation:

-

Once the majority of the solvent is removed, ensure the system is under a static vacuum.

-

Begin stirring the residue in the distillation flask.

-

Gradually heat the distillation flask using a heating mantle.

-

Monitor the pressure and temperature closely. This compound is expected to have a high boiling point. For a structurally similar compound, tri-n-butylborane, the boiling point is reported as 109 °C at 20 mmHg. A similar range can be anticipated for this compound.

-

Collect the purified this compound in the receiving flask, which should be cooled in an ice bath to ensure efficient condensation.

-

-

Completion and Storage:

-

Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum.

-

Slowly backfill the system with inert gas.

-

The purified this compound in the receiving flask can be transferred to a suitable storage vessel under an inert atmosphere. It is recommended to store pyrophoric liquids in a container with a Teflon-lined cap, further sealed with paraffin film, and stored in a cool, dry place.

-

Data Presentation: Analytical Characterization

The purity of the distilled this compound should be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). The following tables provide representative data for trialkylboranes, which can be used as a reference for the characterization of purified this compound.

Table 1: Representative NMR Data for a Trialkylborane (using Tri-n-butylborane as an analog)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹¹B | ~ 83-93 | Broad Singlet | B-C |

| ¹³C | ~ 20 (broad) | - | B-C H₂- |

| ~ 28 | Triplet | -C H₂- | |

| ~ 27 | Triplet | -C H₂- | |

| ~ 14 | Quartet | -C H₃ | |

| ¹H | ~ 0.8 | Multiplet | B-CH₂- |

| ~ 1.2-1.4 | Multiplet | -CH₂-CH₂- | |

| ~ 0.9 | Triplet | -CH₃ |

Note: The ¹³C signal for the carbon directly attached to boron is often broadened due to quadrupolar relaxation of the boron nucleus.

Table 2: Representative GC-MS Data for a Trialkylborane

| Parameter | Value |

| Column | HP-5ms (or similar non-polar capillary column) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Example: 50°C (2 min), then ramp to 250°C at 10°C/min |

| Expected Elution | Before high-boiling impurities, after residual solvent and cyclopentene |

| Mass Spectrum | Characteristic fragmentation pattern showing loss of alkyl groups. |

Diagrams

Caption: Experimental workflow for the purification and analysis of this compound.

Conclusion

The successful purification of this compound relies on the careful execution of vacuum distillation under strictly anaerobic conditions. The provided protocol and representative analytical data serve as a comprehensive guide for researchers to obtain high-purity material suitable for a wide range of synthetic applications. Adherence to the safety precautions outlined is of paramount importance when working with this pyrophoric compound.

References

Application Notes and Protocols: Stereoselective Reduction of Ketones Using Tricyclopentylborane

Application Notes

Introduction

The stereoselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals and other fine chemicals. Various reagents have been developed for this purpose, with boron-based reagents being a prominent class. Trialkylboranes, in general, can act as reducing agents for carbonyl compounds. Tricyclopentylborane, a trialkylborane derived from the hydroboration of cyclopentene, is a sterically hindered reagent that could potentially offer a degree of stereoselectivity in the reduction of ketones. The bulky cyclopentyl groups may allow for facial discrimination of the ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol.

Mechanism of Action (Postulated)

The reduction of a ketone by a trialkylborane is believed to proceed through a six-membered, chair-like transition state. The boron atom of the this compound coordinates to the carbonyl oxygen, activating the ketone towards reduction. A hydride transfer from one of the cyclopentyl groups' β-carbon to the carbonyl carbon then occurs. The stereochemical outcome of the reaction is determined by the steric interactions between the substituents on the ketone and the cyclopentyl groups on the borane in the transition state. The most stable transition state, which minimizes these steric clashes, will be favored, leading to the major enantiomer of the alcohol product.

Advantages and Potential Applications

-

Potential for Stereoselectivity: The bulky nature of the cyclopentyl groups may provide good stereocontrol.

-

Mild Reaction Conditions: Reductions with trialkylboranes can often be carried out under mild, neutral conditions.

-

Chemoselectivity: Trialkylboranes are generally chemoselective for aldehydes and ketones over many other functional groups.

This reagent could be particularly useful in the synthesis of chiral alcohols where specific steric bulk is required to achieve the desired enantioselectivity. It may find applications in the development of synthetic routes for complex molecules in the pharmaceutical and agrochemical industries.

Experimental Protocols

1. Synthesis of this compound

This compound can be synthesized via the hydroboration of cyclopentene with borane.

Materials:

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Cyclopentene

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard glassware for air-sensitive reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

In the flask, dissolve borane-dimethyl sulfide complex (1.0 equivalent of BH₃) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Add cyclopentene (3.3 equivalents) dropwise to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (can be monitored by ¹¹B NMR).

-

The resulting solution of this compound in THF can be used directly in the subsequent reduction step.

2. General Protocol for the Stereoselective Reduction of a Ketone

Materials:

-

Solution of this compound in THF (prepared as above)

-

Prochiral ketone (e.g., acetophenone)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (3M aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

-

Diethyl ether or ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Standard glassware for air-sensitive reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen or argon atmosphere, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF.

-

Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C to enhance selectivity).

-

Slowly add the solution of this compound in THF (1.2-1.5 equivalents) to the stirred ketone solution.

-

Allow the reaction to stir at the chosen temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.

-

To work up the borane intermediate, add 3M aqueous sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide. Caution: This oxidation is exothermic.

-

Stir the mixture at room temperature for 1-2 hours.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude alcohol product.

-

Purify the product by flash column chromatography on silica gel.

-

Determine the yield and enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

Data Presentation

Table 1: Hypothetical Data for the Stereoselective Reduction of Various Ketones with this compound. This table is for illustrative purposes and provides a template for recording experimental results.

| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Acetophenone | 1-Phenylethanol | 85 | 75 (R) |

| 2 | Propiophenone | 1-Phenyl-1-propanol | 82 | 80 (R) |

| 3 | 2-Heptanone | 2-Heptanol | 78 | 60 (S) |

| 4 | Cyclohexyl methyl ketone | 1-Cyclohexylethanol | 88 | 85 (R) |

Visualizations

Postulated Reaction Mechanism

Caption: Postulated mechanism for ketone reduction by this compound.

Experimental Workflow

Caption: General workflow for stereoselective ketone reduction.

Tricyclopentylborane: A Versatile Reagent in Complex Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Tricyclopentylborane is emerging as a valuable tool in the synthesis of complex organic molecules, offering unique reactivity and selectivity in a variety of critical transformations. Its sterically hindered nature plays a crucial role in directing the outcomes of reactions, making it particularly useful for achieving high levels of stereocontrol. This document provides detailed application notes and protocols for the use of this compound in key synthetic methodologies, including hydroboration-oxidation, Suzuki-Miyaura cross-coupling, and conjugate addition reactions.

Hydroboration-Oxidation of Alkenes and Alkynes

The hydroboration-oxidation of unsaturated carbon-carbon bonds is a cornerstone of modern organic synthesis, allowing for the anti-Markovnikov hydration of alkenes and alkynes. The use of bulky boranes like this compound can enhance the regioselectivity and stereoselectivity of this transformation.

Application Notes: